N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Catalog No.
S11425859
CAS No.
M.F
C17H14ClN5O4
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-be...

Product Name

N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

Molecular Formula

C17H14ClN5O4

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C17H14ClN5O4/c18-10-5-6-14(24)13(7-10)20-15(25)8-19-16(26)9-23-17(27)11-3-1-2-4-12(11)21-22-23/h1-7,24H,8-9H2,(H,19,26)(H,20,25)

InChI Key

AIBRIPGTBJWMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=C(C=CC(=C3)Cl)O

N-(5-chloro-2-hydroxyphenyl)-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound characterized by its unique molecular structure. The compound features a chloro-substituted phenolic group and a benzotriazine moiety, which contribute to its potential biological activity. Its molecular formula is C15_{15}H13_{13}ClN4_{4}O3_{3}, and it has a molecular weight of approximately 344.74 g/mol.

Typical of amides and phenolic compounds. Key reactions include:

  • Acylation: The amine group can react with acyl chlorides or anhydrides to form N-acyl derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The chloro group on the phenolic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Research indicates that N-(5-chloro-2-hydroxyphenyl)-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exhibits significant biological activities, including:

  • Antimicrobial Activity: The compound has shown efficacy against various bacterial strains.
  • Antioxidant Properties: It demonstrates the ability to scavenge free radicals, which may contribute to its protective effects in biological systems.
  • Potential Anticancer Effects: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Synthesis of N-(5-chloro-2-hydroxyphenyl)-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multi-step synthetic pathways. Common methods include:

  • Starting Materials Preparation: Synthesis begins with the preparation of 5-chloro-2-hydroxyaniline and appropriate benzotriazine derivatives.
  • Coupling Reaction: The two components are coupled using standard coupling agents (e.g., EDCI/HOBt) in a suitable solvent (e.g., DMF or DMSO).
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

The unique properties of N-(5-chloro-2-hydroxyphenyl)-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide make it valuable in several fields:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development against infections and cancers.
  • Research Tool: It can be used in biochemical assays to study mechanisms of action related to its antimicrobial and antioxidant properties.

Studies investigating the interactions of N-(5-chloro-2-hydroxyphenyl)-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide with biological targets are essential for understanding its mechanism of action. Key findings include:

  • Protein Binding Studies: Assessments have shown that the compound binds effectively to certain proteins involved in drug metabolism.
  • Cell Line Studies: Interaction with various cancer cell lines has revealed insights into its potential pathways for inducing apoptosis.

Similar Compounds

Several compounds share structural similarities with N-(5-chloro-2-hydroxyphenyl)-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(5-chloro-2-hydroxyphenyl)acetamideStructureLacks benzotriazine moiety; simpler structure
1-(5-chloro-2-hydroxyphenyl)-4-(4-methylthioxo-pyrrolidin)StructureExhibits higher antioxidant activity
Benzotriazole derivativesVarious structuresKnown for their corrosion inhibition properties

These compounds highlight the uniqueness of N-(5-chloro-2-hydroxyphenyl)-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide due to its specific combination of functional groups and biological activity profiles.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

387.0734316 g/mol

Monoisotopic Mass

387.0734316 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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